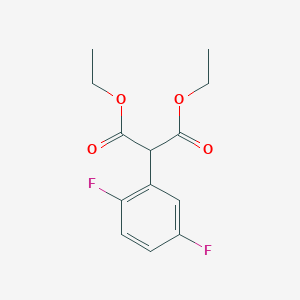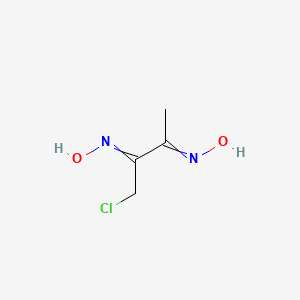
1-Chlor-2,3-Butandion-2,3-dioxim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,3-Butanedione,1-chloro-, 2,3-dioxime” is a derivative of 2,3-Butanedione, also known as Diacetyl . Diacetyl is an organic compound with the chemical formula (CH3CO)2. It is a yellow liquid with an intensely buttery flavor . The dioxime derivative would involve the addition of two oxime (R-C=N-OH) functional groups to the carbonyl groups of the diacetyl molecule .
Wissenschaftliche Forschungsanwendungen
Biochemische Forschung
In der Biochemie wurde diese Verbindung zur Inaktivierung von Aminopeptidase-N verwendet, einem Enzym, das eine Rolle bei der Proteinverarbeitung und -regulation spielt . Seine Hemmung kann für die Untersuchung verschiedener biologischer Pfade und Krankheitsmechanismen von Bedeutung sein.
Pharmakologische Studien
In der Pharmakologie könnte 1-Chlor-2,3-Butandion-2,3-dioxim auf sein Potenzial untersucht werden, die enzymatische Aktivität zu modulieren. Seine Interaktion mit Enzymen wie Aminopeptidase-N deutet auf mögliche Anwendungen bei der Entwicklung von Enzyminhibitoren hin, die als Therapeutika dienen könnten .
Synthese heterocyclischer Verbindungen
Die Verbindung wird in der organischen Synthese verwendet, um Triazin- und Pteridinringsysteme durch Cyclokondensation mit Aminen zu bilden . Diese heterocyclischen Verbindungen haben zahlreiche Anwendungen in Pharmazeutika und Agrochemikalien.
Vorläufer zu α-Dionen
This compound: dient als Vorläufer für α-Dione . α-Dione sind wichtige Zwischenprodukte in der organischen Synthese und können zur Herstellung einer Vielzahl von chemischen Produkten verwendet werden, darunter Pharmazeutika und Duftstoffe.
Wirkmechanismus
. It is a derivative of 2,3-Butanedione, also known as diacetyl , which is a volatile compound that contributes to the flavor and aroma of certain foods and beverages .
The dioxime derivative of 2,3-Butanedione is known to form complexes with metal ions , which suggests that it might interact with metal-containing proteins or enzymes in biological systems.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-Butanedione,1-chloro-, 2,3-dioxime involves the reaction of 2,3-Butanedione with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. The oxime is then chlorinated using thionyl chloride to yield the final product, 2,3-Butanedione,1-chloro-, 2,3-dioxime.", "Starting Materials": [ "2,3-Butanedione", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)", "Thionyl chloride" ], "Reaction": [ "Step 1: Dissolve 2,3-Butanedione and hydroxylamine hydrochloride in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the mixture.", "Step 2: Heat the mixture under reflux for several hours until the oxime is formed.", "Step 3: Cool the mixture and extract the oxime using a suitable solvent (e.g. diethyl ether).", "Step 4: Dry the oxime using anhydrous magnesium sulfate.", "Step 5: Dissolve the oxime in a suitable solvent (e.g. chloroform) and add thionyl chloride dropwise to the mixture.", "Step 6: Heat the mixture under reflux for several hours until the chlorinated product is formed.", "Step 7: Cool the mixture and extract the product using a suitable solvent (e.g. diethyl ether).", "Step 8: Dry the product using anhydrous magnesium sulfate and purify it using column chromatography if necessary." ] } | |
CAS-Nummer |
82506-99-8 |
Molekularformel |
C4H7ClN2O2 |
Molekulargewicht |
150.56 g/mol |
IUPAC-Name |
(NE)-N-[(3E)-1-chloro-3-hydroxyiminobutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C4H7ClN2O2/c1-3(6-8)4(2-5)7-9/h8-9H,2H2,1H3/b6-3+,7-4- |
InChI-Schlüssel |
ZBMQRQACJNHGNB-JOVCIAKGSA-N |
Isomerische SMILES |
C/C(=N\O)/C(=N\O)/CCl |
SMILES |
CC(=NO)C(=NO)CCl |
Kanonische SMILES |
CC(=NO)C(=NO)CCl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



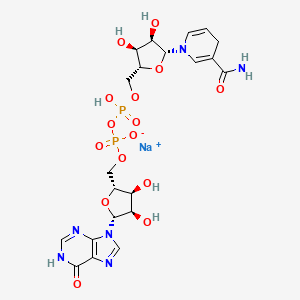
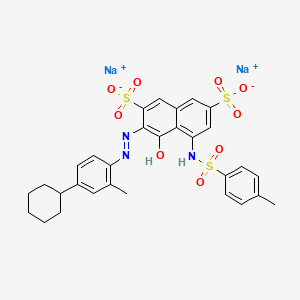

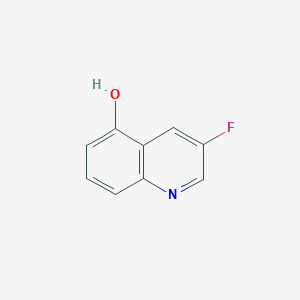
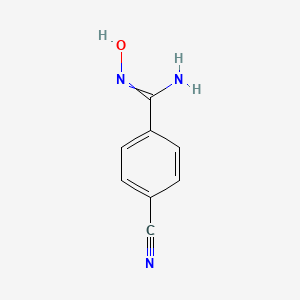
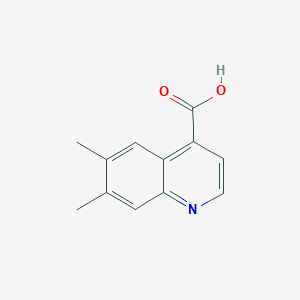
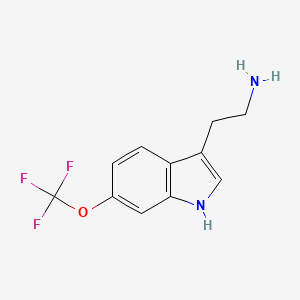
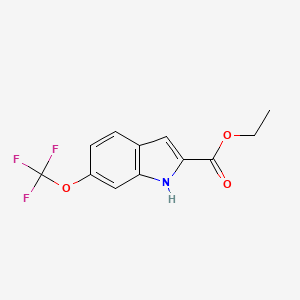
![[1,2,4]Triazolo[1,5-C]pyrimidin-5-ylhydrazine](/img/structure/B1498449.png)
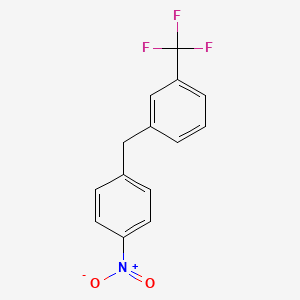
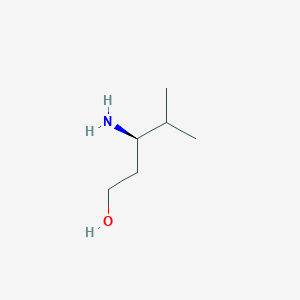
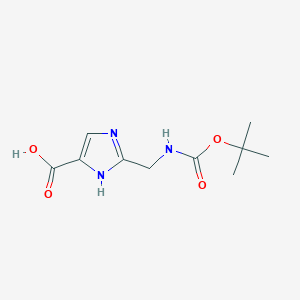
![[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1498458.png)
